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Compound of Interest

Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150

Executive Summary: This document provides a comprehensive technical overview of 5-Ethyl-
2-hydroxybenzaldehyde, a substituted salicylaldehyde of interest to researchers in synthetic
chemistry, materials science, and drug development. We will delve into its precise chemical
structure and nomenclature, explore established synthetic pathways with detailed mechanistic
insights, present a thorough guide to its spectroscopic characterization, and discuss its
applications and safety protocols. This guide is intended to serve as a foundational resource for
scientists utilizing this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties
Chemical Structure and IUPAC Nomenclature

5-Ethyl-2-hydroxybenzaldehyde is an aromatic organic compound featuring a benzene ring
substituted with three functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group,
and an ethyl (-CH2CHs) group. The International Union of Pure and Applied Chemistry (IUPAC)
name for this compound is 5-ethyl-2-hydroxybenzaldehyde[1].

The molecule's core is a salicylaldehyde (2-hydroxybenzaldehyde) scaffold. The hydroxyl and
aldehyde groups are positioned ortho to each other (at positions 1 and 2), which allows for
intramolecular hydrogen bonding. This interaction is crucial as it influences the compound's
physical properties, such as its boiling point and spectroscopic signature. The ethyl group is
located at the 5-position, which is para to the hydroxyl group and meta to the aldehyde group.
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Common synonyms for this compound include 5-ethylsalicylaldehyde and 4-ethyl-2-

formylphenol[1][2].

Caption: Chemical structure of 5-Ethyl-2-hydroxybenzaldehyde.

Key Identifiers

Identifier Value Source
CAS Number 52411-35-5 [1][3]
PubChem CID 6429811 [1]

EC Number 864-821-3 [1]
Molecular Formula CoH1002 [11[3114]
InChikey XSTCLZHMZASDDK- (5]

UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)0)C=0 [1131[5]

hvsicochemical .

Property Value Unit Source
Molecular Weight 150.17 g/mol [1][3][4]
Physical State Liquid [6]
Boiling Point 238.1 °C (at 760 mmHg) [4]
Flash Point 97.2 °C [4]
Density 1.134 g/lcm3 [4]
Hydrogen Bond

ydrog 1 3]
Donors
Hydrogen Bond

ydrog 5 3]

Acceptors

Synthesis Methodologies
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The synthesis of 5-Ethyl-2-hydroxybenzaldehyde typically starts from 4-ethylphenol. The
primary challenge is the regioselective introduction of a formyl (-CHO) group onto the aromatic
ring, specifically at the position ortho to the powerful hydroxyl directing group. Two classical
named reactions are well-suited for this transformation: the Reimer-Tiemann reaction and the
Duff reaction.

Method A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols[7]
[8][9]. It utilizes chloroform (CHCIs) and a strong base, such as sodium hydroxide (NaOH), to
generate the electrophilic species that attacks the electron-rich phenoxide ring[10][11].

The reaction proceeds via an electrophilic aromatic substitution. The key mechanistic steps
are:

e Dichlorocarbene Formation: The strong hydroxide base deprotonates chloroform to form the
trichloromethanide anion (-CCls). This anion is unstable and rapidly undergoes alpha-
elimination, losing a chloride ion to form the highly reactive and electron-deficient
dichlorocarbene (:CCL2)[7][11].

e Phenoxide Formation: The hydroxide base also deprotonates the starting material, 4-
ethylphenol, to form the sodium 4-ethylphenoxide. This deprotonation is critical as it
significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative
charge, primarily to the ortho and para positions[7][8].

» Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene, preferentially
at the ortho position due to a combination of electronic activation and coordination with the
sodium cation. This forms a dichloromethyl-substituted intermediate[7].

o Hydrolysis: The intermediate is subsequently hydrolyzed by the aqueous base, converting
the dichloromethyl group into the final aldehyde functionality. Acidification in the final workup
step protonates the phenoxide to yield the 5-Ethyl-2-hydroxybenzaldehyde product[7][10].

This protocol is adapted from established procedures for the Reimer-Tiemann reaction.[10][12]

e Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol (1.0 eq) and sodium
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hydroxide (3.0-4.0 eq) in a mixture of water and ethanol (e.g., 2:1 v/v) to create a biphasic
system[10].

o Heating and Addition: Heat the mixture to 65-70°C with vigorous stirring.

o Chloroform Addition: Add chloroform (1.5-2.0 eq) dropwise via the dropping funnel over a
period of 1 hour, ensuring the temperature is maintained and reflux is controlled[10][12]. The
reaction is often exothermic once initiated[11].

o Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C
for an additional 2-3 hours.

o Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced
pressure. Acidify the remaining aqueous solution carefully with dilute hydrochloric acid to a
pH of 4-5.

o Extraction and Purification: Extract the acidified solution with a suitable organic solvent (e.qg.,
ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified
by column chromatography or vacuum distillation to yield pure 5-Ethyl-2-
hydroxybenzaldehyde.
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Caption: Workflow for the Reimer-Tiemann synthesis.

Method B: The Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of activated aromatic
compounds like phenols[13][14]. This method employs hexamine (hexamethylenetetramine,
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HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or
trifluoroacetic acid[15].

e Iminium lon Formation: In the acidic medium, hexamine is protonated and undergoes ring-
opening to form an electrophilic iminium ion species[13][15].

» Electrophilic Attack: The phenol attacks the iminium ion, leading to an aminomethylation of
the aromatic ring, primarily at the ortho position. This forms a benzylamine-type
intermediate[13].

 Intramolecular Redox: A subsequent intramolecular redox reaction occurs, where the
benzylic carbon is oxidized to the imine oxidation state.

o Hydrolysis: The final step involves acid-catalyzed hydrolysis of the resulting imine (Schiff
base) intermediate to liberate the aldehyde product and an ammonium salt[13][14].

A study by Liggett and Diehl in 1945 specifically reported the synthesis of 2-Hydroxy-5-
ethylbenzaldehyde from p-ethylphenol using the Duff reaction, achieving an 18% vyield[16].
While often less efficient than other methods, its operational simplicity and use of non-
chlorinated reagents can be advantageous[13][15].

This protocol is based on general procedures for the Duff reaction.[16][17]

o Reaction Setup: To a flask containing glacial acetic acid, add 4-ethylphenol (1.0 eq) and
hexamine (2.0-3.0 eq).

» Heating: Heat the stirred mixture to reflux (around 115-120°C) for several hours (typically 3-5
hours).

o Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid, such as
5M sulfuric or hydrochloric acid. Heat the mixture again to reflux for 30-60 minutes to ensure
complete hydrolysis of the intermediate.

« |solation: The product is often isolated by steam distillation directly from the acidified reaction
mixture. Alternatively, the mixture can be cooled, extracted with an organic solvent, and
purified as described for the Reimer-Tiemann reaction.
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Preparation Reaction & Hydrolysis Isolation & Purification
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Caption: Workflow for the Duff reaction synthesis.

Spectroscopic Characterization and Structural
Elucidation

Structural confirmation of the synthesized 5-Ethyl-2-hydroxybenzaldehyde relies on a
combination of standard spectroscopic techniques. The following data are predicted based on
the known structure and spectral data of analogous compounds like salicylaldehyde[18][19].

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

The *H NMR spectrum provides unambiguous information about the proton environment. The
intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=0 typically
results in a significant downfield shift for the hydroxyl proton.
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Proton Predicted o o Coupling ]
. Multiplicity Integration

Assignment (ppm) Constant (J)

Phenolic -OH 10.5-11.5 Singlet (broad) - 1H
Aldehyde -CHO 9.8-10.0 Singlet - 1H
Aromatic H-6 74-76 Doublet ~2.5Hz 1H

) Doublet of
Aromatic H-4 72-7.4 ~8.5,25Hz 1H
Doublets

Aromatic H-3 6.9-7.1 Doublet ~8.5 Hz 1H

Ethyl -CH2- 25-27 Quartet ~7.6 Hz 2H

Ethyl -CHs 1.1-1.3 Triplet ~7.6 Hz 3H

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 13C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon
atoms in the molecule.

Carbon Assignment Predicted & (ppm) Notes

Aldehyde C=0 195 -198 Most downfield signal.
Aromatic C-2 (-OH) 160 - 163 Attached to oxygen.
Aromatic C-5 (-Et) 138 - 142 Substituted with ethyl group.
Aromatic C-4 135- 138

Aromatic C-6 125-128

Aromatic C-1 120 -123 Ipso-carbon to aldehyde.
Aromatic C-3 117 - 120

Ethyl -CH2- 28 -32

Ethyl -CHs 15-18 Most upfield signal.
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Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The intramolecular hydrogen

bonding has a pronounced effect on the O-H and C=0 stretching frequencies.

Wavenumber (cm~2) Vibration Type Functional Group

3200 - 2800 (broad) O-H Stretch Phenolic -OH (H-bonded)

3050 - 3010 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Aliphatic (Ethyl)

2850 & 2750 C-H Stretch (Fermi doublet) Aldehyde

1670 - 1650 C=0 Stretch Aldehyde (conjugated, H-
bonded)

1610, 1580, 1480 C=C stretch Aromatic Ring

1250 - 1150 C-O Stretch Phenolic

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) will show the molecular ion peak and

characteristic fragmentation patterns that confirm the structure.

e Molecular lon (M*'): The primary peak will be observed at m/z = 150, corresponding to the

molecular weight of CoH1002[1][4].

o Key Fragments:

o m/z = 149 ([M-H]*): Loss of a hydrogen radical from the aldehyde group to form a stable

acylium ion. This is often a very prominent peak.

o m/z = 121 ([M-CzHs]*): Loss of the ethyl group (29 Da) via benzylic cleavage.

o m/z = 93: Further loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment.
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Caption: Predicted major fragmentation pathway in EI-MS.

Applications in Research and Development

5-Ethyl-2-hydroxybenzaldehyde is not an end-product but rather a valuable building block in
synthetic chemistry. Its bifunctional nature (possessing nucleophilic hydroxyl and electrophilic
aldehyde groups) allows for diverse subsequent reactions.

e Precursor for Schiff Base Ligands: The aldehyde group readily condenses with primary
amines to form Schiff bases (imines). The resulting N,O-bidentate ligands are fundamental in
coordination chemistry for creating metal complexes with applications in catalysis, materials
science, and bioinorganic chemistry[20].

¢ Intermediate in Fine Chemical Synthesis: It serves as a precursor for more complex
molecules. The hydroxyl and aldehyde groups can be independently or sequentially modified
to build intricate molecular architectures for pharmaceuticals, agrochemicals, and specialty
polymers.

o Fragrance and Flavor Industry: Substituted benzaldehydes are widely used in the synthesis
of fragrances and flavorings[21][22]. While not a direct fragrance itself, it can be a key
intermediate for compounds with desirable olfactory properties.
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Safety, Handling, and Storage

GHS Hazard Classification

According to aggregated GHS data, 5-Ethyl-2-hydroxybenzaldehyde is classified with the
following hazards:

H302: Harmful if swallowed[1][2].

H315: Causes skin irritation[1][2].

H319: Causes serious eye irritation[1][2].

H335: May cause respiratory irritation[1][2].

The signal word is Warning[1].

Recommended Personal Protective Equipment (PPE)

Standard laboratory precautions should be strictly followed when handling this chemical.

Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume
hood[6][23].

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming
to EN166 (EU) or NIOSH (US) standards[6][24].

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: A standard laboratory coat should be worn. Avoid all skin
contact[6][23].

Storage and Disposal Guidelines

e Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Some suppliers recommend storage at 2-8°C[3].

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Do not allow the product to enter drains[6].
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Conclusion

5-Ethyl-2-hydroxybenzaldehyde is a well-defined chemical intermediate with significant
potential for synthetic applications. Its preparation via established methods like the Reimer-
Tiemann or Duff reactions, though requiring careful optimization, is accessible. A thorough
understanding of its spectroscopic properties is essential for reaction monitoring and quality
control. Adherence to strict safety protocols is mandatory due to its irritant and harmful nature.
This guide provides the foundational knowledge required for researchers to confidently and
safely incorporate this versatile building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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